molecular formula C7H6BrF2NO3S B1408861 2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide CAS No. 1704066-97-6

2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide

Cat. No.: B1408861
CAS No.: 1704066-97-6
M. Wt: 302.1 g/mol
InChI Key: YNWQUXMWJGEJDU-UHFFFAOYSA-N
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Description

2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzenesulfonamide core. This compound is known for its unique properties and is commonly used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The addition of fluorine atoms to specific positions on the benzene ring.

    Sulfonamidation: The attachment of a sulfonamide group (-SO2NH2) to the benzene ring.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific reagents to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and reactivity with biological molecules. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4,5-difluoroanisole: Similar structure but lacks the sulfonamide group.

    2-bromo-4,5-difluorobenzotrifluoride: Contains a trifluoromethyl group instead of a methoxy group.

    2-bromo-4,5-difluorobenzonitrile: Contains a nitrile group instead of a sulfonamide group.

Uniqueness

2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

2-bromo-4,5-difluoro-N-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO3S/c1-14-11-15(12,13)7-3-6(10)5(9)2-4(7)8/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWQUXMWJGEJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONS(=O)(=O)C1=C(C=C(C(=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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